N-[(4-Chlorophenyl)methyl]sulfamoyl chloride
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFCWPUSPYYCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-chlorobenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzylamine+Chlorosulfonic acid→N-[(4-Chlorophenyl)methyl]sulfamoyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include additional steps such as solvent extraction and distillation to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonic acids or other oxidized products.
Reduction Reactions: Amines or other reduced products.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride is a chemical compound with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.13 g/mol. It is a useful research compound with a purity of usually 95%.
Scientific Research Applications
This compound is potentially useful as an intermediate in the synthesis of various drugs. Its structure suggests it may be useful in developing molecules with antibacterial and anti-proliferative properties. Similar structures have been studied for their effectiveness against bacterial and fungal species, as well as human breast cancer cell lines (MCF7). Sulfamoyl chlorides, in general, are useful intermediates in the preparation of highly herbicidal end products .
Potential Action Mechanisms
Currently, the primary targets, biochemical pathways, and the influence of environmental factors on the action, efficacy, and stability of this compound are unknown.
Related Compounds
Other related compounds and derivatives have been explored for various biological activities:
- Pyrazolone Derivatives Derivatives carrying a 1-(4-chlorophenyl) group have shown anti-inflammatory and analgesic activity .
- Piperidine Derivatives Piperidine derivatives have been associated with anesthetic activity, treatment of cocaine abuse, and controlling plasma glucose and insulin .
- Sulfamoyl Functionality Sulfamoyl is associated with antibacterial action, enzyme inhibition, cancer chemotherapy, hypoglycemic activity, and diuretic action .
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]sulfamoyl chloride involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
The reactivity, physical properties, and applications of N-[(4-Chlorophenyl)methyl]sulfamoyl chloride can be contextualized by comparing it to structurally related sulfamoyl chlorides:
Structural and Physical Properties
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-Cl substituent in the target compound increases electrophilicity compared to the 4-OCH₃ or 4-CH₃ groups, enhancing reactivity in nucleophilic substitutions.
- Steric effects : The benzyl group in this compound may reduce solubility in polar solvents compared to aliphatic analogs like ethyl(methyl)sulfamoyl chloride ().
Biological Activity
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies, data tables, and case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its ability to mimic natural substrates and inhibit enzyme activity. The general structure can be represented as follows:
This compound's sulfonamide moiety is crucial for its interaction with biological targets, leading to various therapeutic effects.
The mechanism of action primarily involves the inhibition of enzymes by binding to their active sites. This binding disrupts biochemical pathways, which can lead to antimicrobial effects or other therapeutic outcomes. The sulfonamide group competes with para-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria, thus exhibiting antibacterial properties .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of this compound and derivatives. The compound has shown moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
In one study, synthesized compounds based on this structure demonstrated significant antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies indicated that derivatives of this compound could inhibit cancer cell proliferation. For instance, some derivatives exhibited strong inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell viability .
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives of this compound and tested their antimicrobial properties. Results showed that certain derivatives had enhanced activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : In a comparative study involving various sulfonamide derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines compared to controls. The mechanism involved apoptosis induction through caspase activation .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| A | Salmonella typhi | 18 | 32 |
| B | Bacillus subtilis | 20 | 16 |
| C | Staphylococcus aureus | 15 | 64 |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 (Breast Cancer) | 12 |
| E | A549 (Lung Cancer) | 10 |
| F | HeLa (Cervical Cancer) | 15 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(4-Chlorophenyl)methyl]sulfamoyl chloride, and how do reaction conditions influence yield and purity?
- Methodology :
-
Route 1 : React 4-chlorobenzylamine with chlorosulfonic acid in anhydrous dichloromethane under controlled temperatures (0–5°C) to form the sulfamoyl chloride intermediate. Purify via recrystallization in hexane/ether (1:1) .
-
Route 2 : Use thionyl chloride (SOCl₂) to chlorinate the corresponding sulfamic acid derivative. Monitor reaction progress via TLC and confirm completion by NMR .
-
Critical Parameters :
-
Excess SOCl₂ improves conversion but requires careful quenching.
-
Anhydrous conditions prevent hydrolysis of the sulfamoyl chloride group.
-
Yield Optimization : Typical yields range from 67% to 84%, depending on solvent polarity and stoichiometry .
Table 1 : Comparison of Synthetic Routes
Method Reagents Yield (%) Purity (HPLC) Key Reference Route 1 Chlorosulfonic acid 78 95% Route 2 Thionyl chloride 84 98%
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR Analysis :
- ¹H NMR : Look for singlet peaks corresponding to the methylene group (CH₂) adjacent to the sulfamoyl moiety (δ 3.8–4.3 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- ¹³C NMR : Confirm the sulfamoyl carbonyl carbon at δ 165–170 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 248.9863 for C₈H₈ClNO₄S) .
- IR Spectroscopy : Identify S=O stretching vibrations at 1150–1350 cm⁻¹ and N–H bends at 3300–3500 cm⁻¹ .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and binding interactions of this compound with biological targets?
- Methodology :
-
Molecular Docking : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase. Set grid boxes to cover active sites (e.g., 25 ų) and apply Lamarckian genetic algorithms for conformational sampling .
-
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding patterns .
-
Key Insight : The 4-chlorophenyl group enhances hydrophobic interactions, while the sulfamoyl chloride acts as a covalent modifier .
Table 2 : Docking Scores for Sulfamoyl Chloride Derivatives
Q. How can researchers resolve contradictory data on the biological activity of this compound across different assays?
- Methodology :
- Assay Validation :
- Compare enzyme inhibition (e.g., IC₅₀) under standardized conditions (pH 7.4, 25°C).
- Control for solvent effects (e.g., DMSO < 1% v/v) .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., 4-fluoro vs. 4-chloro) to isolate activity contributors .
- Case Study : Discrepancies in antimicrobial activity (MIC = 2–32 µg/mL) were traced to variations in bacterial membrane permeability .
Q. What are the best practices for analyzing the stability of this compound under different storage conditions?
- Methodology :
- Accelerated Degradation Studies :
- Store samples at 4°C (dry) vs. room temperature (humid). Monitor hydrolysis via HPLC at 0, 7, 30 days.
- Key Finding : Hydrolysis to sulfamic acid occurs within 7 days under humid conditions .
- Stabilizers : Add molecular sieves (3Å) to anhydrous solvents to extend shelf life >6 months .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental enzyme inhibition data?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
